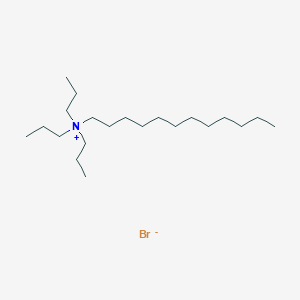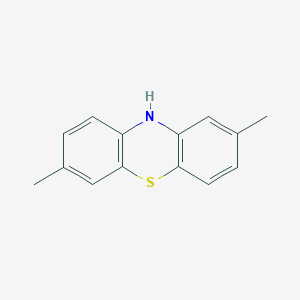
2,7-Dimethyl-10H-phenothiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Dimethyl-10H-phenothiazine is a derivative of phenothiazine, a heterocyclic compound containing sulfur and nitrogen atoms Phenothiazine and its derivatives are known for their diverse biological activities and applications in various fields, including medicine, agriculture, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dimethyl-10H-phenothiazine typically involves the introduction of methyl groups to the phenothiazine core. One common method is the methylation of phenothiazine using methyl iodide in the presence of a strong base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications.
Analyse Des Réactions Chimiques
Types of Reactions: 2,7-Dimethyl-10H-phenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups at the nitrogen or carbon atoms of the phenothiazine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine, and subsequent nucleophilic substitution with amines or alcohols.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted phenothiazines with different functional groups.
Applications De Recherche Scientifique
2,7-Dimethyl-10H-phenothiazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial and antitumor agent.
Medicine: Explored for its neuroleptic and anti-inflammatory properties.
Industry: Utilized in the development of dyes, pigments, and as a stabilizer in polymers.
Mécanisme D'action
The mechanism of action of 2,7-Dimethyl-10H-phenothiazine involves its interaction with various molecular targets. In biological systems, it can bind to receptors or enzymes, modulating their activity. For example, its neuroleptic effects are attributed to its ability to block dopamine receptors in the brain, thereby reducing psychotic symptoms. The compound’s antimicrobial activity is linked to its ability to disrupt microbial cell membranes and inhibit essential enzymes.
Comparaison Avec Des Composés Similaires
Phenothiazine: The parent compound with a wide range of applications.
10H-Phenothiazine: Another derivative with different substitution patterns.
2,7-Dimethylphenazine: A structurally similar compound with distinct properties.
Uniqueness: 2,7-Dimethyl-10H-phenothiazine is unique due to the specific placement of methyl groups, which can influence its chemical reactivity and biological activity. Compared to other phenothiazine derivatives, it may exhibit enhanced stability, solubility, and specific interactions with molecular targets.
Propriétés
Numéro CAS |
55601-81-5 |
|---|---|
Formule moléculaire |
C14H13NS |
Poids moléculaire |
227.33 g/mol |
Nom IUPAC |
2,7-dimethyl-10H-phenothiazine |
InChI |
InChI=1S/C14H13NS/c1-9-4-6-13-12(7-9)15-11-5-3-10(2)8-14(11)16-13/h3-8,15H,1-2H3 |
Clé InChI |
QNMVXOGCFYYMNQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)SC3=C(N2)C=CC(=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(4-Methoxyphenyl)buta-1,3-dien-1-yl]benzonitrile](/img/structure/B14637573.png)
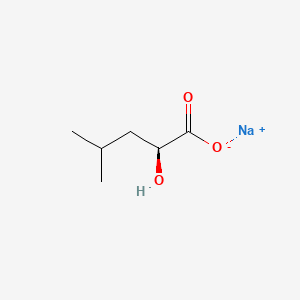
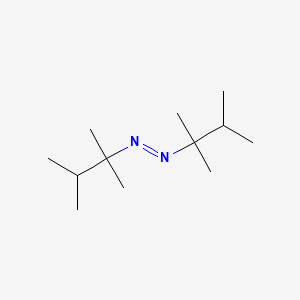

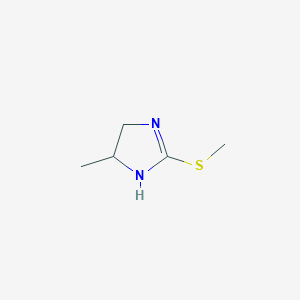
methanethione](/img/structure/B14637600.png)
![Morpholine, 4-[1-(4-nitrophenyl)ethenyl]-](/img/structure/B14637603.png)
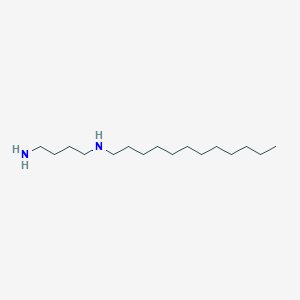
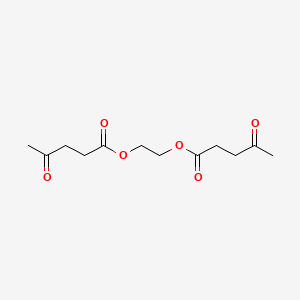
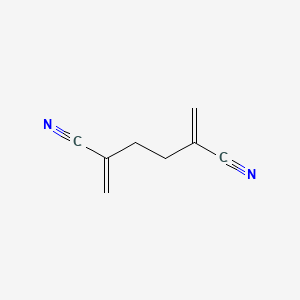
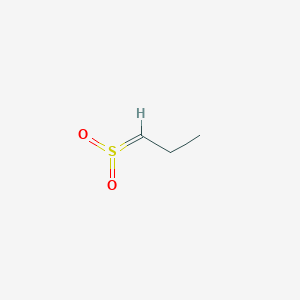
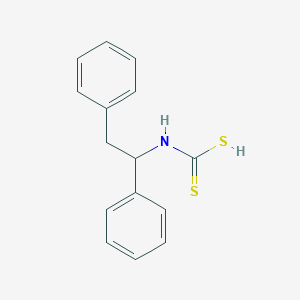
![Pyrido[1,2-a][1,4]diazepine, 4-(diphenylmethylene)decahydro-2-methyl-](/img/structure/B14637646.png)
